2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-16(13(2)25-21-12)10-18(22)20-11-19(23)8-4-5-14-9-15(24-3)6-7-17(14)19/h6-7,9,23H,4-5,8,10-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGNZGKIEHNZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of the oxazole ring and the tetrahydronaphthalene derivative separately. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the naphthalene moiety, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups or the ring structures.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and the naphthalene moiety can interact with different biological molecules, influencing various pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The oxazole ring in the target compound distinguishes it from analogs like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and derivatives (e.g., 6b , 6c , 6m ) . These triazole-containing analogs (e.g., 6a-m, 7a-m) are synthesized via 1,3-dipolar cycloaddition between azides and alkynes, a method distinct from the likely amidation or nucleophilic substitution pathways for the oxazole-based target. Key differences include:
Substituent Effects on Physicochemical Properties
The tetrahydronaphthalene moiety in the target compound confers partial saturation, reducing rigidity compared to fully aromatic naphthalene derivatives (e.g., 6a , 7a ). This difference impacts lipophilicity and conformational flexibility, which may influence membrane permeability and binding kinetics. For example:
- 6b (N-(2-nitrophenyl) derivative) : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the target’s electron-donating methoxy group .
Spectroscopic Comparisons
NMR and IR data reveal distinct spectral signatures:
- IR Spectroscopy : The target compound’s oxazole C=O stretch (~1670 cm⁻¹) and O–H stretch (~3300 cm⁻¹) differ from triazolyl acetamides, which show triazole C–N stretches (~1300 cm⁻¹) and nitro group vibrations (~1500 cm⁻¹ in 6b ) .
- NMR Chemical Shifts : The tetrahydronaphthalene protons in the target compound would exhibit upfield shifts (δ ~1.5–3.0 ppm for CH₂ groups) compared to aromatic naphthalene protons (δ ~7.0–8.5 ppm in 6a ) .
Functional Implications and Research Findings
Bioactivity and Binding Interactions
The oxazole core in the target may confer unique selectivity due to its smaller size and altered hydrogen-bonding capacity compared to triazoles. For instance, oxazoles are known to inhibit kinases and GPCRs, whereas triazoles often target cytochrome P450 enzymes .
Modeling and Lumping Strategies
The lumping strategy (grouping structurally similar compounds) could classify the target compound and triazolyl acetamides into a broader "heterocyclic acetamide" category. However, their distinct heterocycles and substituents would necessitate separate subclasses for accurate reactivity or pharmacokinetic modeling.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features an oxazole ring and a tetrahydronaphthalene moiety, which contribute to its unique chemical properties. The presence of functional groups such as hydroxyl and methoxy enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar oxazole structures often possess antimicrobial properties. The mechanism usually involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The exact mechanism is under study but may involve apoptosis induction or cell cycle arrest.
The biological activity is hypothesized to arise from the compound's ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular signaling pathways leading to therapeutic effects.
Research Findings and Case Studies
- Antimicrobial Studies :
- Anticancer Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
